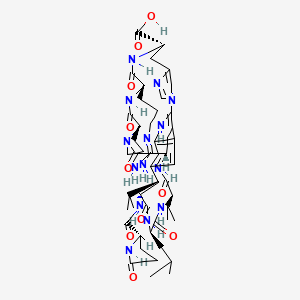

Celogentin C

Descripción

Propiedades

Fórmula molecular |

C50H70N14O10 |

|---|---|

Peso molecular |

1027.2 g/mol |

Nombre IUPAC |

(7S,10S,13S,19S,22S,25S,28S,29R)-10-[3-(diaminomethylideneamino)propyl]-25-(2-methylpropyl)-9,12,18,21,24,27-hexaoxo-28-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-22,29-di(propan-2-yl)-2,4,8,11,17,20,23,26,35-nonazahexacyclo[17.16.2.12,5.130,34.013,17.033,36]nonatriaconta-1(36),3,5(39),30(38),31,33-hexaene-7-carboxylic acid |

InChI |

InChI=1S/C50H70N14O10/c1-23(2)17-33-44(68)61-39(25(5)6)46(70)59-34-20-29-28-12-11-26(38(24(3)4)40(47(71)58-33)62-43(67)31-13-14-37(65)55-31)18-32(28)56-41(29)63-21-27(54-22-63)19-35(49(73)74)60-42(66)30(9-7-15-53-50(51)52)57-45(69)36-10-8-16-64(36)48(34)72/h11-12,18,21-25,30-31,33-36,38-40,56H,7-10,13-17,19-20H2,1-6H3,(H,55,65)(H,57,69)(H,58,71)(H,59,70)(H,60,66)(H,61,68)(H,62,67)(H,73,74)(H4,51,52,53)/t30-,31-,33-,34-,35-,36-,38+,39-,40-/m0/s1 |

Clave InChI |

ZIUCJBZUJCNMSJ-WYHXJWKRSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)C(NC(=O)C7CCCN7C2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |

SMILES isomérico |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC3=C(NC4=C3C=CC(=C4)[C@H]([C@@H](C(=O)N1)NC(=O)[C@@H]5CCC(=O)N5)C(C)C)N6C=C(C[C@H](NC(=O)[C@@H](NC(=O)[C@@H]7CCCN7C2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |

SMILES canónico |

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)C(NC(=O)C7CCCN7C2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |

Sinónimos |

celogentin C |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of Celogentin C in Tubulin Polymerization

Abstract

This compound, a bicyclic octapeptide isolated from the seeds of Celosia argentea, is a potent antimitotic agent that exerts its biological activity through the inhibition of tubulin polymerization.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with tubulin. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways and workflows to support further research and drug development efforts in the field of oncology.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[4] They play a crucial role in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[4] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their function, particularly in the formation of the mitotic spindle during cell division.[5][6][7][8] Consequently, microtubule dynamics has become a key target for the development of anticancer therapies.[9]

Microtubule-targeting agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[10] this compound belongs to the latter category, acting as a potent inhibitor of tubulin polymerization.[1][2] Its unique bicyclic structure, featuring cross-links between amino acid side chains, contributes to its significant biological activity.[3]

Mechanism of Action of this compound

This compound functions as a microtubule-destabilizing agent by directly inhibiting the polymerization of tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is the potent inhibition of tubulin assembly.[1] Structure-activity relationship studies have revealed that the bicyclic nature of this compound and the specific conformation of its rings are critical for its interaction with tubulin.[2] Notably, the presence of a proline residue in the right-hand ring of this compound is a key determinant of its high potency, distinguishing it from other less active members of the celogentin family.[1]

While the precise binding site of this compound on tubulin has not been definitively elucidated in the provided search results, its functional profile as a polymerization inhibitor suggests that it may bind to the colchicine-binding site on β-tubulin.[11][12][13] This site is a well-known target for a large number of microtubule-destabilizing agents.[13] Binding at this interface between α- and β-tubulin is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule, thus suppressing microtubule formation.[13]

Downstream Cellular Effects

The inhibition of tubulin polymerization by this compound has profound consequences for cellular function, particularly in rapidly dividing cancer cells:

-

Disruption of the Mitotic Spindle: The inability to form functional microtubules prevents the assembly of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.

-

Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest, typically at the G2/M phase.[14]

-

Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis, a common outcome for cells treated with microtubule-destabilizing agents.[9][15] This is a key component of the anticancer activity of such compounds.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Quantitative Data

This compound is a highly potent inhibitor of tubulin polymerization, with an IC50 value significantly lower than that of other related natural products and the established anticancer agent vinblastine.[1]

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| This compound | 0.8 | [1] |

| Vinblastine | 3.0 | [1] |

| Moroidin-type compounds | 2.0 - 4.0 | [1] |

| Celogentins A, B, and D | 20 - 30 | [1] |

While specific IC50 values for this compound against various cancer cell lines were not detailed in the initial search results, it has been shown to inhibit the growth of some cancer cell lines.[1][16] For context, potent tubulin inhibitors often exhibit IC50 values in the nanomolar to low micromolar range against a broad panel of cancer cell lines.[17][18][19][20][21]

Experimental Protocols

The characterization of compounds like this compound relies on a set of key in vitro assays. The following sections provide detailed methodologies for these experiments.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is fundamental for quantifying the effect of a compound on the assembly of purified tubulin into microtubules. The fluorescence-based method is highly sensitive and monitors the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.[22][23][24]

Materials:

-

Lyophilized porcine tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (this compound) and controls (e.g., paclitaxel as a polymerization enhancer, vinblastine or nocodazole as an inhibitor)

-

DMSO (for dissolving compounds)

-

Black, opaque 96-well plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

On ice, reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in General Tubulin Buffer with 1 mM GTP. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[22]

-

Prepare 10x concentrated stocks of the test compound and controls in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1-2%.[4][22]

-

-

Tubulin Reaction Mix Preparation:

-

Assay Execution:

-

Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.[22]

-

Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the appropriate wells of the pre-warmed plate.[4]

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin reaction mix to each well.[4]

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well to correct for background.[4]

-

Plot the change in fluorescence intensity versus time for each concentration of the test compound and controls.

-

Determine the maximum rate of polymerization (Vmax) and the plateau fluorescence (extent of polymerization).

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

-

The following diagram provides a workflow for the in vitro tubulin polymerization assay.

Conclusion

This compound is a potent microtubule-destabilizing agent that inhibits tubulin polymerization with high efficacy. Its complex bicyclic peptide structure, particularly the proline-containing right-hand ring, is essential for its activity. By disrupting microtubule dynamics, this compound induces G2/M cell cycle arrest and apoptosis, making it a compound of significant interest for anticancer drug development. The methodologies and data presented in this guide provide a foundation for further investigation into the precise molecular interactions of this compound with tubulin and for the rational design of novel analogs with improved therapeutic potential.

References

- 1. Total Synthesis of the Antimitotic Bicyclic Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celogentins A-C, new antimitotic bicyclic peptides from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Encounters between Dynamic Cortical Microtubules Promote Ordering of the Cortical Array through Angle-Dependent Modifications of Microtubule Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Tubulin Tail Modifications Regulate Microtubule Stability Through Selective Effector Recruitment, not Changes in Intrinsic Polymer Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Microtubule Dynamics [ouci.dntb.gov.ua]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Localization of the colchicine-binding site of tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptosis Induction in HepG2 and HCT116 Cells by a Novel Quercetin-Zinc (II) Complex: Enhanced Absorption of Quercetin and Zinc (II) [mdpi.com]

- 16. Total synthesis of the antimitotic bicyclic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. medic.upm.edu.my [medic.upm.edu.my]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. In vitro tubulin polymerization assay [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

biological activity of Celogentin C as an antimitotic agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celogentin C, a bicyclic peptide isolated from the seeds of Celosia argentea, has emerged as a potent antimitotic agent with significant potential in oncology research. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative data on its inhibitory effects, and standardized experimental protocols for its evaluation. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of its cellular effects.

Introduction

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. Agents that interfere with microtubule function can induce mitotic arrest, ultimately leading to programmed cell death, or apoptosis, in rapidly dividing cancer cells.

This compound is a natural product that has demonstrated potent inhibitory activity against tubulin polymerization.[1][2] Its unique bicyclic structure contributes to its high affinity for tubulin, making it a subject of interest for the development of novel anticancer therapeutics. This document serves as a technical resource for researchers engaged in the study of this compound and other antimitotic agents.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound as an antimitotic agent is the inhibition of tubulin polymerization.[1] By binding to tubulin subunits, this compound disrupts the formation of microtubules. This interference with microtubule dynamics leads to a cascade of cellular events, beginning with the disruption of the mitotic spindle. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest can trigger the intrinsic pathway of apoptosis, leading to the elimination of the cancer cell.

Quantitative Data on Antimitotic Activity

The inhibitory effect of this compound on tubulin polymerization has been quantified, demonstrating its high potency compared to other known antimitotic agents.

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| This compound | 0.8 | [3] |

| Vinblastine | 3.0 | [3] |

| Moroidin | 3.0 | [3] |

| Colchicine | 10.0 | [3] |

| Celogentin A | 20.0 | [3] |

| Celogentin B | 30.0 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antimitotic activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Purified tubulin protein (>99% pure)

-

Guanosine-5'-triphosphate (GTP) solution

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

This compound (or other test compounds) dissolved in DMSO

-

Positive controls: Paclitaxel (stabilizer), Vinblastine or Nocodazole (destabilizer)

-

Negative control: DMSO

-

96-well, half-area, clear bottom microplates

-

Temperature-controlled microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in General Tubulin Buffer to achieve a range of final assay concentrations.

-

Thaw tubulin protein and GTP on ice. Keep all tubulin-containing solutions on ice to prevent premature polymerization.

-

-

Reaction Setup:

-

In a pre-chilled 96-well plate on ice, add the diluted this compound, positive controls, or negative control to the appropriate wells.

-

Prepare the tubulin polymerization mix by diluting the tubulin stock and adding GTP to the General Tubulin Buffer. The final tubulin concentration is typically between 2-3 mg/mL.

-

-

Initiation of Polymerization:

-

Initiate the polymerization by adding the tubulin mix to each well.

-

-

Data Acquisition:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance (OD340) versus time for each concentration of the inhibitor.

-

Determine the maximum rate of polymerization (Vmax) for each curve.

-

Plot the Vmax against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in a cell population treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control (DMSO).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide by cells with compromised membrane integrity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for cell cycle analysis.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use appropriate compensation settings for FITC and PI.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for the key experiments described.

Figure 1. Proposed mechanism of action for this compound.

Figure 2. Experimental workflow for the in vitro tubulin polymerization assay.

Figure 3. General workflow for cell cycle and apoptosis analysis.

Conclusion

This compound is a potent antimitotic agent that warrants further investigation as a potential anticancer therapeutic. Its ability to inhibit tubulin polymerization at sub-micromolar concentrations highlights its significance in the field of natural product-based drug discovery. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers working to elucidate the full therapeutic potential of this compound and to develop novel antimitotic agents for the treatment of cancer. Further studies are required to delineate the specific signaling pathways modulated by this compound and to evaluate its efficacy in preclinical cancer models.

References

Unraveling the Intricate Architecture of Celogentin C: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has garnered significant attention within the scientific community due to its potent antimitotic activity.[1][2] Its complex molecular architecture, featuring two unusual cross-links between amino acid side chains, presented a formidable challenge for its initial structure determination. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, presenting the key spectroscopic data, outlining the experimental methodologies, and visualizing the logical workflow employed to decipher its unique topology.

Spectroscopic Data Acquisition and Interpretation

The foundational step in elucidating the structure of this compound was the comprehensive analysis of its spectroscopic data, primarily obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The structural framework of this compound was pieced together through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for each amino acid residue within the bicyclic peptide.

Table 1: ¹H NMR Data for this compound (in DMSO-d₆)

| Residue | NH | α-H | β-H | Other Protons |

| pGlu | - | 4.05 (dd, J = 8.0, 5.0 Hz) | 1.95 (m), 2.20 (m) | γ-CH₂: 2.15 (m) |

| Val | 8.15 (d, J = 8.5 Hz) | 4.20 (t, J = 8.5 Hz) | 2.05 (m) | γ-CH₃: 0.85 (d, J = 7.0 Hz), 0.90 (d, J = 7.0 Hz) |

| Leu | 8.25 (d, J = 8.0 Hz) | 4.40 (m) | 1.60 (m) | γ-CH: 1.75 (m), δ-CH₃: 0.80 (d, J = 6.5 Hz), 0.95 (d, J = 6.5 Hz) |

| Trp | 10.80 (s) | 4.60 (m) | 3.10 (dd, J = 14.5, 4.5 Hz), 3.25 (dd, J = 14.5, 6.0 Hz) | Indole H-4: 7.55 (d, J = 8.0 Hz), H-5: 7.05 (d, J = 8.0 Hz), H-7: 7.30 (s) |

| Pro | - | 4.30 (t, J = 7.5 Hz) | 1.90 (m), 2.10 (m) | γ-CH₂: 1.80 (m), δ-CH₂: 3.50 (m), 3.65 (m) |

| Arg | 8.35 (d, J = 7.5 Hz) | 4.50 (m) | 1.70 (m), 1.85 (m) | γ-CH₂: 1.55 (m), δ-CH₂: 3.15 (m), Guanidino NH: 7.20 (br s) |

| His | 8.50 (d, J = 8.0 Hz) | 4.70 (m) | 3.05 (dd, J = 15.0, 5.0 Hz), 3.20 (dd, J = 15.0, 6.5 Hz) | Imidazole H-2: 9.41 (s), H-5: 7.79 (s) |

| βs-Leu | 8.10 (d, J = 9.0 Hz) | 4.10 (d, J = 9.0 Hz) | 2.50 (m) | γ-CH₃: 0.95 (d, J = 7.0 Hz), 1.05 (d, J = 7.0 Hz) |

Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)

| Residue | C=O | α-C | β-C | Other Carbons |

| pGlu | 174.5 | 58.0 | 29.5 | γ-C: 31.0 |

| Val | 172.0 | 59.5 | 30.0 | γ-C: 19.0, 19.5 |

| Leu | 172.5 | 52.0 | 40.5 | γ-C: 24.5, δ-C: 22.0, 23.0 |

| Trp | 171.5 | 54.0 | 27.5 | Indole C-2: 125.0, C-3: 110.0, C-3a: 128.0, C-4: 118.5, C-5: 119.5, C-6: 122.0, C-7: 111.5, C-7a: 136.0 |

| Pro | 173.0 | 60.5 | 29.0 | γ-C: 25.0, δ-C: 47.0 |

| Arg | 172.0 | 53.0 | 28.5 | γ-C: 25.0, δ-C: 41.0, Guanidino C: 157.0 |

| His | 171.0 | 53.5 | 28.0 | Imidazole C-2: 135.0, C-4: 134.0, C-5: 117.0 |

| βs-Leu | 173.5 | 58.5 | 38.0 | γ-C: 18.5, 20.0 |

Note: The assignments are based on extensive 2D NMR data, including COSY, TOCSY, HSQC, and HMBC experiments.

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was instrumental in determining the molecular formula of this compound. The observed pseudomolecular ion peak [M+H]⁺, in conjunction with the NMR data, established the elemental composition and the degree of unsaturation, providing crucial constraints for the structural elucidation. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), were employed to fragment the peptide and obtain sequence information, further corroborating the amino acid sequence determined by NMR.

Experimental Protocols

The elucidation of this compound's structure relied on a combination of sophisticated experimental techniques. The following sections detail the methodologies for the key experiments.

The seeds of Celosia argentea were the starting material for the isolation of this compound.[2] The general procedure involved:

-

Extraction: The dried and powdered seeds were extracted with a suitable solvent system, typically a mixture of methanol and water.

-

Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions were further purified using a series of column chromatographic techniques, including silica gel, Sephadex LH-20, and reversed-phase (C18) chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound was achieved using preparative reversed-phase HPLC.

NMR spectra were recorded on a high-field NMR spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The following NMR experiments were crucial for the structure determination:

-

¹H NMR: Provided information on the number and types of protons and their immediate electronic environment.

-

¹³C NMR: Revealed the number and types of carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Identified proton-proton spin-spin couplings within the same amino acid residue, establishing the spin systems for each residue.

-

TOCSY (Total Correlation Spectroscopy): Extended the correlations observed in COSY to reveal the entire spin system of each amino acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons separated by two or three bonds, which was critical for sequencing the amino acids and identifying the unusual cross-links.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was essential for determining the three-dimensional structure and the stereochemistry of the molecule.

Mass spectral data were acquired using a high-resolution mass spectrometer.

-

HR-FABMS: A sample of this compound was mixed with a suitable matrix (e.g., glycerol) and bombarded with a high-energy beam of atoms to generate gas-phase ions. The mass-to-charge ratio of the pseudomolecular ion was measured with high accuracy to determine the elemental composition.

-

Tandem MS (MS/MS): The [M+H]⁺ ion of this compound was mass-selected and subjected to collision-induced dissociation with an inert gas. The resulting fragment ions were mass-analyzed to provide information about the amino acid sequence and the nature of the cross-links.

Visualization of the Elucidation Workflow and Key Structural Features

The following diagrams, generated using the DOT language, visualize the logical workflow of the structure elucidation process and highlight the key structural connectivities that were determined.

References

Unraveling the Pharmacophore of Celogentin C: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Structural and Functional Determinants of a Potent Antimitotic Agent

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has emerged as a significant natural product in the field of oncology research.[1] Its potent inhibitory activity against tubulin polymerization, a cornerstone of cancer chemotherapy, surpasses that of the established clinical agent vinblastine, marking it as a compelling lead for the development of novel anticancer therapeutics.[2] This technical guide provides a comprehensive analysis of the pharmacophore of this compound, detailing its core structural features, mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization.

The Core Pharmacophore: A Rigid Bicyclic Scaffold with Unique Cross-links

The remarkable biological activity of this compound is intrinsically linked to its complex and rigid bicyclic architecture.[1] This structure is defined by two unique covalent cross-links between amino acid side chains, which constrain the peptide backbone into a specific conformation conducive to high-affinity binding to its biological target.

The two key linkages that form the bicyclic system are:

-

A Leucine-Tryptophan Bridge: A covalent bond connects the β-carbon of a leucine residue to the C6 position of a tryptophan indole ring, forming what is often referred to as the "left-hand ring".[1][3]

-

A Tryptophan-Histidine Bridge: A carbon-nitrogen bond links the C2 position of the same tryptophan's indole ring to the N1 position of a histidine's imidazole ring, creating the "right-hand ring".[1][3]

The presence of a proline residue within the right-hand ring is a defining feature of this compound and is crucial for its high potency.[2][4] This proline residue induces a critical turn in the peptide backbone, likely orienting the other pharmacophoric elements for optimal interaction with tubulin.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism by which this compound exerts its cytotoxic effects is through the direct inhibition of tubulin polymerization.[1][5] Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, this compound arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells. The potent inhibitory effect of this compound underscores its potential as an antimitotic agent.[2]

Structure-Activity Relationship (SAR)

Studies on this compound and its natural analogs have provided critical insights into the structural requirements for its potent antimitotic activity. The structure-activity relationship (SAR) highlights the importance of the bicyclic scaffold and specific amino acid residues.

-

The Proline Residue is Key: this compound is the most potent member of its family, a distinction attributed to the presence of a proline residue in its right-hand ring.[2] Analogs such as Celogentins A, B, and D, which lack this proline and possess a tripeptide right-hand ring, exhibit significantly lower activity.[2]

-

The Bicyclic System is Essential: The rigid bicyclic structure is a prerequisite for high potency. Monocyclic analogs or those lacking the crucial histidine bridge, such as Celogentin K, are considerably less active.[4]

-

The Right-Hand Ring is a Major Determinant: The composition of the right-hand ring profoundly influences the inhibitory activity. Moroidin-type compounds, which substitute the proline with a glycine residue, are less potent than this compound but still comparable to vinblastine.[2]

Quantitative Data on Tubulin Polymerization Inhibition

The potency of this compound and its analogs has been quantified through in vitro tubulin polymerization assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate the superior activity of this compound.

| Compound | Key Structural Feature | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| This compound | Proline in right-hand ring | 0.8 | [2][4] |

| Moroidin-type compounds | Glycine in right-hand ring | 2.0 - 4.0 | [2] |

| Vinblastine | (Reference Vinca Alkaloid) | 3.0 | [2] |

| Celogentins A, B, D | Tripeptide right-hand ring (no proline) | 20 - 30 | [2] |

| Celogentin K | Lacks the Trp-His bridge | > 100 | [4] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

The inhibitory effect of this compound on tubulin polymerization is typically assessed using a light-scattering assay. This method relies on the principle that the formation of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.

Generalized Protocol:

-

Reagent Preparation:

-

Purified tubulin protein is resuspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice to prevent premature polymerization.[2]

-

GTP is added to a final concentration of 1 mM as it is required for tubulin polymerization.[2]

-

Test compounds, including this compound and controls (e.g., paclitaxel as a polymerization enhancer, vinblastine as an inhibitor), are prepared at various concentrations.

-

-

Assay Procedure:

-

The reaction is initiated by warming the mixture of tubulin, GTP, and the test compound to 37°C in a temperature-controlled spectrophotometer.[2]

-

The change in absorbance at 340 nm is monitored over time (typically 30-60 minutes).

-

-

Data Analysis:

-

The rate of polymerization and the maximum polymer mass are determined from the kinetic data.

-

The IC50 value for inhibitory compounds is calculated by plotting the percentage of inhibition against the compound concentration.

-

Key Synthetic Strategies

The total synthesis of this compound is a significant challenge due to its complex stereochemistry and unusual cross-links. Successful synthetic routes have been developed, providing access to this natural product and its analogs for further biological evaluation.[1][2][6][7] Key steps in the synthesis include:

-

Formation of the Leu-Trp Linkage: This is often achieved through a multi-step sequence involving an intermolecular Knoevenagel condensation, a radical conjugate addition, and a nitro reduction.[6]

-

Formation of the Trp-His Linkage: The crucial indole-imidazole bond is typically formed via an oxidative coupling reaction.[5]

Conclusion

The pharmacophore of this compound is defined by a rigid, bicyclic octapeptide scaffold featuring unique Leu-Trp and Trp-His cross-links. The presence of a proline residue in the right-hand ring is a critical determinant of its high potency as an inhibitor of tubulin polymerization. The detailed understanding of its structure-activity relationship provides a solid foundation for the rational design of simplified and more readily synthesizable analogs with improved pharmacological properties. This compound represents a valuable chemical scaffold for the development of next-generation antimitotic agents for cancer therapy.

References

- 1. Total Synthesis of the Antimitotic Bicyclic Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. Celogentin mimetics as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Total synthesis of the antimitotic bicyclic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Targeting Complex Cyclic Peptides for Synthesis: The Celogentin and Th" by Joshua Wayne Robinson [scholarsarchive.byu.edu]

- 7. Synthesis of the this compound right-hand ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Celogentin C: A Technical Guide to its Role in Microtubule Disruption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has emerged as a potent inhibitor of microtubule dynamics. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in disrupting tubulin polymerization and the subsequent cellular consequences. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways and experimental workflows. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide establishes a framework for its study and comparison with other microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton. They play essential roles in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function. Consequently, microtubule dynamics represent a key target for the development of anticancer therapeutics. Agents that disrupt microtubule function, either by stabilizing or destabilizing the polymers, can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis.

This compound is a natural product that has demonstrated significant potential as a microtubule-destabilizing agent. Its complex bicyclic structure contributes to its potent biological activity. Understanding the precise molecular interactions and cellular effects of this compound is crucial for its potential development as a therapeutic agent.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism by which this compound exerts its cytotoxic effects is through the direct inhibition of tubulin polymerization. By binding to tubulin subunits, this compound prevents their assembly into microtubules. This disruption of the tubulin-microtubule equilibrium leads to a cascade of downstream cellular events.

Quantitative Data on Tubulin Polymerization Inhibition

While comprehensive quantitative data for this compound is not extensively available, a key study has reported its potent inhibitory effect on tubulin polymerization.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Tubulin Polymerization | in vitro turbidity assay | 0.8 | [1] |

Note: Further studies are required to determine the binding affinity (Kd) of this compound to tubulin and to establish a broader profile of its cytotoxic activity (IC50 values) across a panel of cancer cell lines.

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by this compound leads to significant perturbations in cellular processes that are dependent on a functional microtubule network.

Cell Cycle Arrest at G2/M Phase

A hallmark of microtubule-disrupting agents is their ability to arrest the cell cycle at the G2/M transition. The proper formation of the mitotic spindle, which is composed of microtubules, is essential for the segregation of chromosomes during mitosis. By preventing microtubule formation, this compound disrupts mitotic spindle assembly, activating the spindle assembly checkpoint and leading to a halt in cell cycle progression at the G2/M phase.

Induction of Apoptosis

Prolonged arrest at the G2/M phase can trigger programmed cell death, or apoptosis. While the specific signaling cascade induced by this compound has not been fully elucidated, microtubule-disrupting agents are known to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Signaling Pathway and Experimental Workflow Visualizations

Generalized Signaling Pathway for Microtubule Inhibitor-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway initiated by a microtubule inhibitor like this compound, leading to G2/M arrest and apoptosis.

Caption: Microtubule inhibitor signaling pathway.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical experimental workflow to characterize the effects of this compound on microtubule dynamics and cellular fate.

Caption: Workflow for this compound analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize microtubule-disrupting agents like this compound.

Tubulin Polymerization Inhibition Assay (Turbidity-Based)

Objective: To quantify the inhibitory effect of this compound on the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

96-well microplate, clear bottom

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound and the positive control in G-PEM buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

On ice, prepare a tubulin solution in G-PEM buffer to the desired final concentration (e.g., 3 mg/mL).

-

Add the diluted compounds, positive control, or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the change in absorbance over time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value.

Immunofluorescence Microscopy for Microtubule Visualization

Objective: To visualize the effect of this compound on the microtubule network in cultured cells.

Materials:

-

Adherent cell line (e.g., HeLa, A549)

-

Glass coverslips

-

Cell culture medium

-

This compound

-

Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

-

Secondary antibody: fluorescently-conjugated anti-mouse or anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle-treated control.

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with the chosen fixative. For methanol fixation, incubate at -20°C for 10 minutes. For paraformaldehyde fixation, incubate at room temperature for 15 minutes.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes (if using paraformaldehyde fixation).

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

-

Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Suspension or adherent cell line

-

Cell culture medium

-

This compound

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells. For adherent cells, collect the medium (containing floating cells) and then trypsinize the attached cells. Combine all cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells as described for the cell cycle analysis.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate at room temperature for 15 minutes in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Data Analysis: Create a quadrant plot of PI versus Annexin V-FITC fluorescence. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Conclusion and Future Directions

This compound is a potent inhibitor of tubulin polymerization, a mechanism that underpins its potential as an anticancer agent. Its ability to disrupt microtubule dynamics leads to G2/M cell cycle arrest and the induction of apoptosis. While the foundational mechanism of action is established, further research is imperative to fully characterize its therapeutic potential. Key future directions include:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a wide panel of human cancer cell lines to identify sensitive cancer types.

-

Biochemical Characterization: Measuring the binding affinity (Kd) of this compound to tubulin to better understand the potency of the interaction.

-

Elucidation of Apoptotic Pathways: Identifying the specific molecular players and signaling cascades involved in this compound-induced apoptosis.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models.

A more complete understanding of these aspects will be critical in advancing this compound from a promising natural product to a potential clinical candidate.

References

Initial In Vitro Studies of Celogentin C Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celogentin C is a bicyclic octapeptide natural product isolated from the seeds of Celosia argentea. It belongs to a family of related compounds that have garnered significant interest due to their complex molecular architecture and potent biological activity. A key feature of the celogentin family is the presence of unusual cross-links between amino acid side chains. This compound is distinguished by a proline residue in its second macrocycle. Initial studies have identified this compound as a potent inhibitor of tubulin polymerization, a mechanism of action shared with several clinically successful anticancer agents. This technical guide provides a comprehensive overview of the initial in vitro studies on the cytotoxicity of this compound, including available quantitative data, detailed experimental protocols, and the putative signaling pathway for its cytotoxic effects.

Data Presentation

The primary quantitative data for the cytotoxicity of this compound comes from a single-dose screening against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. In this screen, this compound was tested at a concentration of 10 µM. While the overall mean growth percent was 86%, significant tumor growth inhibition was observed in four specific cell lines. The results are summarized in the table below. It is important to note that comprehensive dose-response studies to determine the IC50 values for these sensitive cell lines have not been widely reported in the public domain.

| Cell Line | Cancer Type | Growth Percent (%) at 10 µM this compound |

| SR | Leukemia | 35 |

| MDA-MB-435 | Melanoma | 23 |

| HS 578T | Breast Cancer | 30 |

| MDA-MB-468 | Breast Cancer | 34 |

Data sourced from studies on the total synthesis and biological activity of this compound.

Experimental Protocols

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxicity of this compound was initially evaluated using the NCI-60 screen, which employs a sulforhodamine B (SRB) assay to determine cell growth inhibition.[1]

1. Cell Culture and Plating:

-

The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line.

-

The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity to allow for cell attachment.

2. Drug Treatment:

-

After the initial 24-hour incubation, a time-zero (Tz) plate is fixed with trichloroacetic acid (TCA).

-

This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the remaining plates at the desired concentration (in this case, a single dose of 10 µM).

-

The plates are then incubated for an additional 48 hours under the same conditions.

3. Cell Fixation and Staining:

-

Following the 48-hour drug incubation period, the cells are fixed in situ by gently adding 50 µl of cold 50% (w/v) TCA to each well and incubating for 60 minutes at 4°C.

-

The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.

-

100 µl of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

4. Measurement and Data Analysis:

-

The bound stain is solubilized with 100 µl of 10 mM trizma base.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

The percentage growth is calculated using the following formulas:

-

If the optical density of the test well (Ti) is greater than or equal to the time-zero optical density (Tz): [(Ti - Tz) / (C - Tz)] x 100

-

If the optical density of the test well (Ti) is less than the time-zero optical density (Tz): [(Ti - Tz) / Tz] x 100 (where C is the optical density of the control, untreated cells).

-

In Vitro Tubulin Polymerization Inhibition Assay

This compound's primary mechanism of action is the inhibition of tubulin polymerization. A common method to assess this is a cell-free turbidity-based or fluorescence-based assay.

1. Reagents and Materials:

-

Purified tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (10 mM stock)

-

Glycerol

-

Test compound (this compound) and controls (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer)

-

Temperature-controlled spectrophotometer or fluorometer capable of reading 96-well plates at 340 nm (for turbidity) or with appropriate filters for a fluorescent reporter.

2. Assay Procedure (Turbidity-based):

-

A reaction mixture is prepared on ice containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and the desired concentration of tubulin (e.g., 3 mg/mL).

-

The test compound (this compound) or control is added to the wells of a pre-warmed 96-well plate.

-

The tubulin polymerization reaction is initiated by adding the cold tubulin reaction mixture to the wells.

-

The plate is immediately placed in the spectrophotometer pre-heated to 37°C.

-

The absorbance at 340 nm is measured every minute for 60 minutes.

3. Data Analysis:

-

The change in absorbance over time is plotted. An increase in absorbance indicates tubulin polymerization.

-

The inhibitory effect of this compound is determined by comparing the polymerization curve in its presence to that of the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from dose-response curves. For this compound, the reported IC50 for tubulin polymerization inhibition is 0.8 µM.

Mandatory Visualization

Experimental Workflow: NCI-60 Cytotoxicity Screen

Caption: Workflow for the NCI-60 Sulforhodamine B (SRB) cytotoxicity assay.

Putative Signaling Pathway for this compound-Induced Apoptosis

As a tubulin polymerization inhibitor, this compound is expected to induce apoptosis through the intrinsic (mitochondrial) pathway following mitotic arrest.

Caption: Putative signaling pathway for apoptosis induced by this compound.

References

Celogentin C: From Natural Origin to Biosynthetic Pathways

An In-depth Technical Guide on the Natural Source and Biosynthesis of a Potent Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Celogentin C, a bicyclic octapeptide, has garnered significant attention within the scientific community due to its potent antimitotic properties, which surpass those of the well-known anticancer agent vinblastine.[1] This technical guide provides a comprehensive overview of the natural source of this compound, its isolation, and the intricate biosynthetic machinery responsible for its production.

Natural Source and Isolation

This compound is a natural product isolated from the seeds of the flowering plant Celosia argentea, commonly known as silver cock's comb.[2] This plant has a history of use in traditional Chinese and Japanese medicine for treating liver and eye diseases.[3] In addition to this compound, the seeds of Celosia argentea are a rich source of other structurally similar bicyclic peptides, including celogentins A, B, D, E, H, J, and moroidin.[1][4]

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. The yield of this compound from the seeds of Celosia argentea is approximately 0.001%.[4]

Experimental Protocol for Isolation and Purification

The following protocol is a representative method for the isolation and purification of this compound from the seeds of Celosia argentea, based on established procedures for similar compounds from this source.[5]

-

Preparation of Plant Material:

-

Mature seeds of Celosia argentea are procured and dried in a well-ventilated area or in an oven at a temperature not exceeding 40°C to a constant weight.

-

The dried seeds are then ground into a coarse powder.

-

-

Extraction:

-

The powdered seeds are macerated with 70% methanol at room temperature with periodic agitation for 24 hours.

-

The mixture is filtered to separate the extract from the solid residue. This process is repeated three times to ensure exhaustive extraction.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.

-

-

Solvent Partitioning:

-

The crude methanol extract is suspended in distilled water and then subjected to sequential liquid-liquid partitioning with n-hexane, chloroform, and n-butanol. The majority of the bicyclic peptides, including this compound, are expected to partition into the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is dried and then subjected to column chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of methanol in water.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

-

Further purification is achieved by repeated reversed-phase high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

-

-

Characterization:

-

The purified this compound is characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry, to confirm its structure and purity.[2]

-

Biosynthesis of this compound

Recent studies have revealed that this compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[6][7] This mode of biosynthesis involves the ribosomal production of a linear precursor peptide, which then undergoes extensive enzymatic modification to yield the final, complex bicyclic structure.

The key enzyme responsible for the biosynthesis of this compound and related moroidin-type peptides is a member of the plant-specific BURP-domain protein family, which functions as a peptide cyclase.[6][8] Researchers have identified a moroidin cyclase in Japanese kerria that can catalyze the formation of the two characteristic macrocyclic rings of this compound.[6] This discovery has opened up avenues for the heterologous production of this compound.

Key Steps in the Biosynthesis of this compound:

-

Ribosomal Synthesis of a Precursor Peptide: A precursor peptide containing a specific core amino acid sequence is synthesized by the ribosome.

-

Enzymatic Cyclization by a BURP-domain Cyclase: The precursor peptide is then recognized by a BURP-domain cyclase. This enzyme, in the presence of cupric ions, catalyzes two key intramolecular cross-linking reactions to form the bicyclic structure of this compound:

-

A C-N bond formation between the indole C2 of a tryptophan residue and the imidazole N1 of a histidine residue.

-

A C-C bond formation between the β-carbon of a leucine residue and the indole C6 of the tryptophan residue.

-

-

Proteolytic Cleavage: The leader and other extraneous parts of the precursor peptide are proteolytically cleaved to release the mature this compound.

This biosynthetic pathway has been successfully reconstituted in a heterologous host, with researchers demonstrating the feasibility of producing this compound in transgenic tobacco plants (Nicotiana benthamiana).[7]

Quantitative Data

The antimitotic activity of this compound and its analogs is attributed to their ability to inhibit tubulin polymerization. The following table summarizes the inhibitory concentrations (IC50) and the yields of these peptides from Celosia argentea.

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Yield from Celosia argentea seeds (%) |

| This compound | 0.8 [1] | 0.001 [4] |

| Celogentin A | 20 - 30[1] | 0.0002[4] |

| Celogentin B | 20 - 30[1] | 0.0001[4] |

| Celogentin D | 20 - 30[1] | Not Reported |

| Moroidin | 2.0 - 4.0[1] | 0.02[4] |

| Vinblastine | 3.0[1] | Not Applicable |

Visualizations

Biosynthetic Pathway of this compound

Caption: A simplified diagram of the biosynthetic pathway of this compound.

Experimental Workflow for the Isolation of this compound

Caption: Experimental workflow for the isolation and purification of this compound.

Logical Relationship in this compound Biosynthesis

Caption: Logical relationship between the precursor peptide, cyclase, and this compound.

References

- 1. Total Synthesis of the Antimitotic Bicyclic Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Gene-Guided Discovery and Ribosomal Biosynthesis of Moroidin Peptides - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 8. An intramolecular macrocyclase in plant ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Spectroscopic Analysis of Celogentin C: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Celogentin C, a potent antimitotic bicyclic octapeptide isolated from the seeds of Celosia argentea. The unique and complex structure of this compound, characterized by two unusual cross-links between amino acid side chains, has been elucidated through extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies. This document collates and presents the key quantitative data, experimental methodologies, and structural correlation analysis to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Executive Summary

This compound's structure was determined primarily through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The peptide's amino acid sequence and the intricate bicyclic ring system, formed by a bond between the β-carbon of a leucine residue and the C6 of a tryptophan residue, and a C-N linkage between C2 of the tryptophan and N1 of a histidine, were established through detailed analysis of NMR correlations. Mass spectrometry confirmed the molecular formula and provided key fragmentation data to support the proposed structure. This guide presents the collated spectroscopic data in a structured format, details the experimental protocols, and visualizes the analytical workflow and key structural correlations.

Spectroscopic Data

The following tables summarize the quantitative NMR and MS data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in DMSO-d₆ at 300 K.

Table 1: ¹H and ¹³C NMR Data for this compound [1]

| Position | δH [ppm] (J in Hz) | δC [ppm] | Key NOE Correlations |

| PyroGlu-1 | |||

| α | 4.11 (br d, 8.1) | 55.24 | Hβ, Hγ, NH (PyroGlu-1); NH, Hβ (βs-Leu-2) |

| β | 2.09 (m) | 25.5 | |

| γ | 2.30 (m) | 29.8 | |

| CO | 177.5 | ||

| βs-Leu-2 | |||

| α | 4.55 (dd, 9.2, 4.0) | 52.8 | Hβ (βs-Leu-2); NH (Leu-3) |

| β | 3.25 (ddd, 11.3, 9.2, 4.6) | 40.1 | Hγ, Hδ (βs-Leu-2); H-7 (Trp-5) |

| γ | 1.85 (m) | 24.5 | |

| δ | 0.90 (d, 6.4) | 23.5 | |

| δ' | 0.85 (d, 6.4) | 21.8 | |

| CO | 171.2 | ||

| Leu-3 | |||

| α | 4.20 (m) | 51.5 | Hβ (Leu-3); NH (Val-4) |

| β | 1.65 (m), 1.55 (m) | 40.5 | |

| γ | 1.75 (m) | 24.2 | |

| δ | 0.92 (d, 6.6) | 23.2 | |

| δ' | 0.88 (d, 6.6) | 21.5 | |

| CO | 172.5 | ||

| Val-4 | |||

| α | 4.15 (dd, 8.8, 7.3) | 58.0 | Hβ (Val-4); NH (Trp-5) |

| β | 2.15 (m) | 30.5 | |

| γ | 0.95 (d, 6.8) | 19.5 | |

| γ' | 0.93 (d, 6.8) | 18.8 | |

| CO | 171.0 | ||

| Trp-5 | |||

| α | 4.80 (m) | 53.5 | Hβ (Trp-5); NH (Arg-6) |

| β | 3.35 (m), 3.20 (m) | 28.0 | |

| 2 | 125.0 | ||

| 3 | 109.5 | ||

| 3a | 128.0 | ||

| 4 | 7.55 (d, 8.1) | 118.5 | H-5 (Trp-5) |

| 5 | 7.05 (d, 8.1) | 111.0 | H-4 (Trp-5) |

| 6 | 122.0 | ||

| 7 | 7.35 (s) | 115.0 | Hβ (βs-Leu-2) |

| 7a | 136.5 | ||

| NH | 11.05 (s) | H-2, H-4 (His-8) | |

| CO | 171.7 | ||

| Arg-6 | |||

| α | 4.35 (m) | 53.0 | Hβ (Arg-6); NH (Pro-7) |

| β | 1.80 (m), 1.70 (m) | 28.5 | |

| γ | 1.60 (m) | 24.8 | |

| δ | 3.15 (m) | 40.8 | |

| NH | 7.20 (br t) | ||

| C=NH | 157.0 | ||

| CO | 172.0 | ||

| Pro-7 | |||

| α | 4.30 (m) | 59.5 | Hβ, Hδ (Pro-7); NH (His-8) |

| β | 2.00 (m), 1.85 (m) | 29.0 | |

| γ | 1.90 (m) | 25.0 | |

| δ | 3.75 (m), 3.60 (m) | 47.0 | |

| CO | 170.5 | ||

| His-8 | |||

| α | 4.95 (m) | 54.0 | Hβ (His-8); NH (PyroGlu-1) |

| β | 3.10 (m) | 29.5 | |

| 2 | 9.41 (s) | 135.0 | NH (Trp-5) |

| 4 | 7.79 (s) | 117.0 | NH (Trp-5) |

| 5 | 130.0 | ||

| CO | 171.5 |

Mass Spectrometry Data

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was instrumental in determining the molecular formula of this compound. Tandem mass spectrometry (MS/MS) provided key fragmentation information for sequence confirmation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | FAB (Negative Ion) |

| Molecular Formula | C₅₀H₆₈N₁₅O₁₀ |

| Calculated [M-H]⁻ | 1026.5220 |

| Observed [M-H]⁻ | 1026.5218 |

Table 3: Key Fragment Ions from Negative-Ion FAB-MS/MS of this compound [1]

| m/z | Proposed Fragment |

| 910.4 | [M-H - PyroGlu]⁻ |

| 797.3 | [M-H - PyroGlu - βs-Leu]⁻ |

| 684.2 | [M-H - PyroGlu - βs-Leu - Leu]⁻ |

| 585.2 | [M-H - PyroGlu - βs-Leu - Leu - Val]⁻ |

| 429.1 | [M-H - PyroGlu - βs-Leu - Leu - Val - Arg]⁻ |

Experimental Protocols

NMR Spectroscopy

NMR spectra for this compound were recorded on a Bruker AMX600 spectrometer. The sample was dissolved in DMSO-d₆, and chemical shifts are reported relative to the residual solvent signals. Standard pulse sequences were employed for 2D NMR experiments. For similar bicyclic peptides from the same source, the following parameters were used and are likely representative for this compound analysis: COSY, HOHAHA, and NOESY spectra were acquired with spectral widths of 4800 Hz in both dimensions. For each of the 256 t1 increments, 32 scans were accumulated into 1K data points. NOESY and HOHAHA spectra were measured with mixing times of 800 ms and 30 ms, respectively. HMBC spectra were recorded with a 50 ms delay for long-range C-H coupling.

Mass Spectrometry

High-resolution FABMS was performed on a JEOL JMS-HX110 mass spectrometer using glycerol as the matrix. Negative-ion FAB-MS/MS was conducted to obtain fragmentation data for sequencing.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the key correlations used for the structure elucidation of this compound.

References

The Therapeutic Potential of Celogentin C in Oncology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, presents a compelling profile as a potential oncotherapeutic agent. Its primary mechanism of action is the potent inhibition of tubulin polymerization, a critical process for cell division, particularly in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation. While direct cytotoxicity data on cancer cell lines remains limited in publicly available literature, its superior activity in tubulin polymerization inhibition compared to established chemotherapeutics like vinblastine underscores its significant therapeutic potential. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring this compound as a novel anti-cancer agent.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its anti-mitotic effects by directly interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for segregating chromosomes during cell division. By inhibiting the polymerization of tubulin into microtubules, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[1]

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory activity of this compound on tubulin polymerization has been quantified and compared to other known anti-mitotic agents. This data highlights the compound's significant potency.

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| This compound | 0.8 | [1] |

| Vinblastine | 3.0 | [1] |

| Celogentins A, B, D | 20–30 | [1] |

| Moroidin-type compounds | 2.0–4.0 | [1] |

Anticipated Downstream Cellular Effects

The inhibition of tubulin polymerization by this compound is expected to trigger a cascade of downstream events within cancer cells, ultimately leading to their demise.

Cell Cycle Arrest

Disruption of the mitotic spindle prevents cells from progressing through the M-phase of the cell cycle. This leads to an accumulation of cells in the G2/M phase, a hallmark of mitotic inhibitors.[2][3] This cell cycle arrest provides a window for the cell to undergo apoptosis.

Induction of Apoptosis

Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This pathway is initiated by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[4][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the generally accepted signaling pathway initiated by tubulin polymerization inhibitors like this compound, leading to apoptosis.

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro assessment of this compound's anti-cancer potential.

Caption: Experimental workflow for in vitro evaluation.

Detailed Experimental Protocols

While specific antitumor screening data for this compound against various cancer cell lines is noted in the literature, the detailed protocols and quantitative results are not yet publicly available.[1][6] The following are detailed, representative protocols for key experiments that would be essential for a thorough investigation of this compound's therapeutic potential.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive control: Vinblastine or Nocodazole

-

Negative control: DMSO

-

96-well microplate, spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol. Keep on ice.

-

Add this compound (at various concentrations), controls, and tubulin solution to the wells of a pre-chilled 96-well plate.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes.

-

The rate of polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition at each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plate, multi-channel pipette, incubator, microplate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M population is expected.

-

Conclusion and Future Directions

This compound is a highly potent inhibitor of tubulin polymerization with significant potential as an anti-cancer therapeutic. Its demonstrated superiority over vinblastine in in vitro tubulin polymerization assays is a strong indicator of its promise. However, a comprehensive evaluation of its efficacy and mechanism of action requires further investigation.